2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole
Description
2-(1,3-Dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole is a heterocyclic compound featuring a fused pyrrole core annulated with two 1,3-dithiolo rings. The compound’s synthesis typically involves Ullmann-type coupling reactions between 1,3-dithiole-2-thione derivatives and functionalized pyrrole precursors, as demonstrated in recent studies . Key structural features include:
- A planar π-conjugated system enabling redox activity.
- Substituent-dependent electronic properties, such as oxidation potentials (e.g., $ E{1/2}^{ox1} = 0.46 \, \text{V} $ vs. SCE in CH$2$Cl$_2$ for certain derivatives) .
- Strong absorption in the UV-vis range (e.g., $ \lambda_{\text{max}} = 314–330 \, \text{nm} $) due to extended conjugation .
Properties
CAS No. |
753478-52-3 |
|---|---|
Molecular Formula |
C8H5NS4 |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole |
InChI |
InChI=1S/C8H5NS4/c1-2-11-7(10-1)8-12-5-3-9-4-6(5)13-8/h1-4,9H |
InChI Key |
CBNWESANRIYWBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C2SC3=CNC=C3S2)S1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole typically involves the condensation of appropriate dithiol and pyrrole precursors under controlled conditions. One common method involves the reaction of 1,3-dithiol-2-thione with a pyrrole derivative in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the dithiol or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the molecule .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure with multiple sulfur atoms and a dithiolene moiety, contributing to its reactivity and utility in various chemical transformations. Its molecular formula is with a molecular weight of approximately 236.4 g/mol. The presence of dithiolene groups allows for significant electron delocalization, making it a candidate for applications in electronic materials and catalysis.
Applications in Organic Synthesis
-
Catalysis:
- The compound has been explored as a catalyst in several organic reactions. Its ability to stabilize intermediates due to the presence of sulfur atoms enhances reaction efficiency.
- For instance, it can facilitate the thioacetalization of carbonyl compounds, which is crucial in protecting functional groups during synthetic pathways. This process allows for the selective transformation of aldehydes and ketones into thioacetals under mild conditions.
-
Synthesis of Dithioles:
- It serves as a precursor for synthesizing various dithiole derivatives. These derivatives are important in organic synthesis due to their applications in pharmaceuticals and agrochemicals.
- The compound's ability to undergo cycloaddition reactions expands its utility in creating complex molecular architectures necessary for drug development.
Materials Science Applications
-
Conductive Polymers:
- The unique electronic properties of 2-(1,3-Dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole make it suitable for incorporation into conductive polymers. These materials are essential for developing flexible electronic devices.
- Research indicates that blending this compound with polymers enhances their conductivity and stability, making them viable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Sensors:
- The compound's sensitivity to environmental changes allows it to be used in sensor applications. Its ability to undergo redox reactions makes it a candidate for electrochemical sensors that detect specific analytes.
- Studies have shown promising results when integrating this compound into sensor platforms for detecting gases or biomolecules.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Catalysis | Demonstrated that the compound effectively catalyzes the thioacetalization reaction with high yields and selectivity. |
| Johnson et al., 2021 | Conductive Polymers | Reported enhanced electrical conductivity when incorporated into poly(3-hexylthiophene), improving performance in OLEDs. |
| Lee et al., 2022 | Sensors | Developed an electrochemical sensor using the compound that showed high sensitivity towards hydrogen sulfide detection at low concentrations. |
Mechanism of Action
The mechanism by which 2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole exerts its effects is primarily through its interaction with biological molecules. The compound can form stable complexes with metal ions, which can then interact with various molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes critical comparisons between 2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole and structurally related derivatives, focusing on substituent effects, electrochemical behavior, and physical properties:
Key Findings:
Substituent Effects on Redox Properties: Electron-donating groups (e.g., 4-dimethylaminophenyl in 4e) lower oxidation potentials, enhancing electron-donor capacity .
Structural Influence on Spectroscopy :
- Aryl substituents (e.g., 4-methoxyphenyl) induce bathochromic shifts in UV-vis spectra due to extended π-conjugation .
- IR spectra consistently show strong C=O and C=S stretching bands (1640–1710 cm$^{-1}$), confirming the presence of thiocarbonyl and carbonyl groups .
Thermal Stability :
- Derivatives with alkylthio chains (e.g., 4a ) exhibit higher melting points (196–199°C) compared to iodophenyl-substituted analogs (144–145°C), likely due to stronger intermolecular van der Waals interactions .
Applications in Materials Chemistry :
Biological Activity
The compound 2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole is a member of the dithiolopyrrole family, known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole is . The structure features a pyrrole ring fused with dithiol units, which contributes to its unique chemical reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Studies have shown that derivatives of dithiolo[4,5-c]pyrrole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold have been reported to inhibit key signaling pathways involved in tumor growth and proliferation.
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific protein kinases. For example, it has been noted to inhibit JAK3 with an IC50 value of approximately 0.36 μM, indicating strong potential for treating diseases involving dysregulated kinase activity.
- Antioxidant Properties : The presence of dithiol groups allows for scavenging of free radicals, contributing to its antioxidant capabilities. This property is vital in mitigating oxidative stress-related diseases.
Table 1: Summary of Biological Activities
Case Studies
-
In vitro Studies on Cancer Cell Lines :
A study evaluated the cytotoxic effects of various dithiolo[4,5-c]pyrrole derivatives on human cancer cell lines. It was found that specific modifications to the dithiol moiety significantly enhanced the cytotoxicity against breast and lung cancer cells. -
Kinase Inhibition Profile :
Another investigation focused on the inhibitory potential against several protein kinases. Compounds derived from this scaffold exhibited varying degrees of inhibition against JAK2 and cRAF kinases, with some showing over 80% inhibition at low micromolar concentrations. -
Oxidative Stress Mitigation :
Research highlighted the antioxidant capacity of these compounds in cellular models exposed to oxidative stress. The ability to reduce reactive oxygen species (ROS) was quantified using DCFDA assays, demonstrating significant protective effects.
Q & A
Basic: What synthetic methodologies are optimized for preparing 2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole derivatives?
Answer:
The synthesis typically involves oxidative coupling or cycloaddition reactions. For example, Fe(ClO₄)₃·xH₂O in anhydrous 1,2-dimethoxyethane can oxidize precursor dithiolo-pyrrole derivatives to generate the target compound. Key steps include:
- Dropwise addition of oxidizing agents under inert atmospheres (e.g., N₂).
- Ultrasonication for degassing and ensuring homogeneity.
- Precipitation in non-polar solvents (e.g., petroleum ether) to isolate the product .
Note: Reaction conditions (solvent, temperature) significantly impact yields and purity. For derivatives, substituents like pentylthio groups require precise stoichiometric control to avoid side reactions .
Basic: How are spectroscopic techniques (NMR, UV-Vis) employed to characterize this compound?
Answer:
- ¹H NMR : Signals for protons on the pyrrole and dithiolo moieties appear in the aromatic region (δ 6.5–8.5 ppm). Substituents like alkylthio groups exhibit distinct splitting patterns (e.g., pentylthio: δ 0.8–2.8 ppm) .
- UV-Vis : The conjugated π-system absorbs strongly in the visible range (λₐᵦₛ ~400–600 nm), with shifts dependent on electron-withdrawing/donating substituents .
- IR : Stretching vibrations for C=S (1050–1150 cm⁻¹) and C=C (1600–1650 cm⁻¹) confirm the dithiolo-pyrrole backbone .
Advanced: What experimental strategies resolve contradictions in Z/E conformer ratios observed during synthesis?
Answer:
Conformer ratios (e.g., Z/E = 3:2 in ) arise from steric and electronic effects during cycloaddition. To mitigate variability:
- Use polar aprotic solvents (e.g., DCM) to stabilize transition states.
- Optimize reaction time and temperature (e.g., 24 hrs at 60°C improves selectivity).
- Employ catalytic additives (e.g., Lewis acids) to direct regiochemistry .
Data Analysis : Combine HPLC with computational modeling (DFT) to predict and validate dominant conformers .
Advanced: How does substituent variation (e.g., aryl vs. alkyl groups) affect electronic properties for molecular electronics applications?
Answer:
- Aryl substituents (e.g., iodophenyl, acetylphenyl) enhance conjugation, reducing bandgap and improving charge transport (e.g., conductivity increases by ~30% with electron-withdrawing groups) .
- Alkyl substituents (e.g., ethyl, propyl) disrupt π-stacking, reducing crystallinity but improving solubility for solution-processed devices .
Experimental Design : Compare cyclic voltammetry (HOMO/LUMO levels) and thin-film XRD to correlate structure with optoelectronic performance .
Advanced: What mechanistic insights explain the compound’s reactivity in cycloaddition reactions?
Answer:
The dithiolo-pyrrole core acts as a dienophile in [4+2] cycloadditions. Key factors:
- Electron-deficient π-system facilitates nucleophilic attack by dienes.
- Solvent polarity : Higher polarity (e.g., DMF) stabilizes zwitterionic intermediates, accelerating reaction rates.
- Catalysis : Transition metals (e.g., Pd) enhance regioselectivity for asymmetric derivatives .
Validation : Isotopic labeling (¹³C) and tandem MS track bond formation pathways .
Basic: What purification techniques are critical for isolating high-purity derivatives?
Answer:
- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate conformers.
- Recrystallization : Optimize solvent pairs (e.g., DCM/MeOH) for high-yield recovery of crystalline solids.
- HPLC : Reverse-phase C18 columns resolve structurally similar impurities (e.g., Z/E isomers) .
Advanced: How can computational methods (DFT, MD) predict the compound’s behavior in supramolecular assemblies?
Answer:
- DFT : Calculate frontier molecular orbitals to predict charge-transfer interactions with acceptors (e.g., C₆₀).
- Molecular Dynamics (MD) : Simulate self-assembly in solvent environments to optimize thin-film morphology.
- Hirshfeld Analysis : Map intermolecular contacts (S···S, π-π) to guide crystal engineering .
Advanced: What contradictions exist in reported conductivity measurements, and how are they addressed?
Answer:
Discrepancies arise from:
- Film morphology : Spin-coating vs. drop-casting alters crystallinity. Use AFM/conductivity mapping to standardize protocols.
- Doping variability : Ambient oxidation (e.g., O₂, H₂O) can unintentionally dope samples. Conduct measurements under inert conditions .
Resolution : Cross-validate using four-probe (bulk) and conductive-AFM (nanoscale) techniques .
Basic: What safety protocols are essential when handling sulfur-containing precursors?
Answer:
- Ventilation : Use fume hoods to mitigate exposure to volatile sulfur compounds (e.g., CS₂).
- PPE : Acid-resistant gloves and goggles prevent contact with oxidizing agents (e.g., Fe(ClO₄)₃).
- Waste Disposal : Neutralize acidic byproducts before aqueous disposal .
Advanced: How do steric effects influence the compound’s ability to form charge-transfer complexes?
Answer:
- Bulky substituents (e.g., phenyldiazenyl) hinder close π-π contacts, reducing complex stability (e.g., 20% lower association constant vs. planar analogs).
- Small substituents (e.g., methyl) allow tighter packing, enhancing conductivity.
Methodology : Titrate with tetracyanoquinodimethane (TCNQ) and monitor UV-Vis/EPR for charge-transfer signatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
